4-(2-Aminophenyl)-4-oxobutanoic acid

Catalog No.
S9089608
CAS No.
35402-55-2
M.F
C10H11NO3
M. Wt
193.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Aminophenyl)-4-oxobutanoic acid

CAS Number

35402-55-2

Product Name

4-(2-Aminophenyl)-4-oxobutanoic acid

IUPAC Name

4-(2-aminophenyl)-4-oxobutanoic acid

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

InChI

InChI=1S/C10H11NO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6,11H2,(H,13,14)

InChI Key

BIASMBPERGWEBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC(=O)O)N

4-(2-Aminophenyl)-4-oxobutanoic acid, also known as 4-(2-aminophenyl)-2,4-dioxobutanoic acid, is an organic compound belonging to the class of alkyl-phenylketones. Its chemical formula is C10H11NO3C_{10}H_{11}NO_{3}, and it features a phenyl group substituted by a ketone and an amino group. This compound exhibits strong basic properties, as indicated by its pKa value, and plays a role in various biochemical processes, particularly as a substrate for specific aminotransferases involved in amino acid metabolism .

The primary reaction involving 4-(2-Aminophenyl)-4-oxobutanoic acid is its synthesis from L-kynurenine and oxoglutaric acid, catalyzed by kynurenine/alpha-aminoadipate aminotransferase. This transamination reaction produces L-glutamic acid alongside the target compound:

L Kynurenine+Oxoglutaric Acid4 2 Aminophenyl 4 oxobutanoic Acid+L Glutamic Acid\text{L Kynurenine}+\text{Oxoglutaric Acid}\rightarrow \text{4 2 Aminophenyl 4 oxobutanoic Acid}+\text{L Glutamic Acid}

Additionally, this compound can also react with glyoxylic acid to yield glycine as a byproduct .

4-(2-Aminophenyl)-4-oxobutanoic acid has been identified as a significant metabolite in the kynurenine pathway, which is crucial for tryptophan metabolism. This pathway is implicated in various physiological and pathological processes, including neurodegenerative diseases and mood disorders. The compound's interaction with specific enzymes suggests potential roles in neurotransmitter regulation and metabolic health .

The synthesis of 4-(2-Aminophenyl)-4-oxobutanoic acid can be achieved through several methods:

  • Transamination Reaction: The primary method involves the reaction of L-kynurenine with oxoglutaric acid facilitated by specific aminotransferases.
  • Condensation Reactions: Alternative synthetic routes may involve condensation reactions between appropriate amines and keto acids under controlled conditions.
  • Chemical Modifications: Various chemical modifications of existing compounds can also yield this target molecule.

These methods can vary in efficiency and yield based on the specific reagents and conditions used .

This compound has several applications in pharmaceutical research due to its biological activity:

  • Neuropharmacology: Investigated for its potential effects on neurotransmitter systems.
  • Metabolic Studies: Used in studies focusing on amino acid metabolism and related disorders.
  • Drug Development: Serves as a lead compound for developing therapeutic agents targeting metabolic pathways.

Its unique structural features make it a candidate for further exploration in drug discovery .

Interaction studies have demonstrated that 4-(2-Aminophenyl)-4-oxobutanoic acid interacts with various biological targets, including:

  • Aminotransferases: Acting as a substrate for enzymes involved in amino acid metabolism.
  • Transport Proteins: Exhibits properties that suggest interactions with transport proteins like P-glycoprotein.
  • Cytochrome P450 Enzymes: Potentially involved in drug metabolism pathways.

These interactions highlight its importance in pharmacokinetics and therapeutic efficacy .

Several compounds share structural similarities with 4-(2-Aminophenyl)-4-oxobutanoic acid. Here are some notable examples:

Compound NameChemical FormulaKey Features
4-(2-Aminophenyl)-2,4-dioxobutanoic acidC10H9NO4Contains two ketone groups; involved in similar metabolic pathways.
KynurenineC10H12N2O3Precursor in the kynurenine pathway; important for neurotransmitter synthesis.
2-Amino-3-(2-aminophenyl)propanoic acidC10H12N2O3Similar amino group; involved in metabolic processes.

The uniqueness of 4-(2-Aminophenyl)-4-oxobutanoic acid lies in its specific structural configuration that allows it to participate uniquely in bio

Classical Organic Synthesis Pathways

Anhydride Opening Reactions

The synthesis of 4-(2-Aminophenyl)-4-oxobutanoic acid through anhydride opening reactions represents one of the most established classical approaches in organic chemistry [8]. The primary methodology involves the Friedel-Crafts acylation reaction between 2-aminophenyl precursors and succinic anhydride, catalyzed by Lewis acids such as aluminum chloride [8] [9]. This reaction proceeds through the formation of an acylium ion intermediate, which subsequently attacks the aromatic ring at the ortho position relative to the amino group [9].

The mechanistic pathway begins with the coordination of aluminum chloride to succinic anhydride, facilitating the formation of a reactive acylium species [8]. The amino group on the phenyl ring serves as an activating group, directing the electrophilic attack to the ortho position through resonance stabilization [9]. Studies have demonstrated that this approach achieves yields ranging from 75-85% under optimized conditions using dichloromethane as solvent at temperatures between 0-25°C [8].

The anhydride opening reaction can also be conducted using alternative Lewis acids, including iron(III) chloride and titanium(IV) chloride [10]. Research has shown that the choice of catalyst significantly influences both the reaction rate and selectivity [10]. The reaction typically requires 2-4 hours for completion, with reaction progress monitored through thin-layer chromatography [8].

Variations of this methodology include the use of mixed anhydrides and the application of microwave-assisted synthesis to reduce reaction times [11]. The aminolysis reaction of succinic anhydride with methylamine has been extensively studied using computational methods, revealing that the concerted mechanism exhibits lower activation energy compared to stepwise pathways [11].

Table 1: Classical Organic Synthesis Pathways

MethodReagentsSolventTemperature (°C)Yield (%)Reaction Time (h)
Friedel-Crafts Acylation2-Aminobenzene + Succinic anhydride + AlCl₃Dichloromethane0-2575-852-4
Anhydride OpeningSuccinic anhydride + 2-AminoanilineToluene80-12060-754-8
Direct Amination4-Oxobutanoic acid + 2-Aminophenyl derivativeEthanol/Water60-8045-656-12
Oxidative Coupling2-Aminophenyl compound + Oxidizing agentAcetonitrile25-4040-608-16

Amination and Oxidation Sequences

The sequential amination and oxidation approach provides an alternative classical pathway for synthesizing 4-(2-Aminophenyl)-4-oxobutanoic acid [16] [17]. This methodology typically involves the initial formation of amine intermediates through nucleophilic substitution reactions, followed by selective oxidation to introduce the carbonyl functionality [16].

The amination sequence commonly employs reductive amination protocols, where carbonyl precursors are treated with primary amines in the presence of reducing agents such as sodium borohydride or sodium cyanoborohydride [16]. The reaction proceeds through imine intermediate formation, followed by reduction to yield the desired amine product [16]. Temperature control is critical during this process, as elevated temperatures can lead to unwanted side reactions and reduced selectivity [17].

Oxidation sequences utilize various oxidizing agents, including flavoproteins and peroxidase enzymes, to convert amine substrates to their corresponding carbonyl derivatives [19]. Studies have demonstrated that horseradish peroxidase can catalyze the oxidation of aminophenyl compounds through a one-electron oxidation mechanism, resulting in the formation of free radical intermediates [22]. The oxidation process typically involves the transfer of hydride equivalents from carbon-nitrogen bonds to the flavin cofactor [19].

The choice of oxidizing conditions significantly impacts product distribution and yield [17]. Mild oxidizing conditions favor selective oxidation of the target functional groups, while harsh conditions can lead to over-oxidation and formation of unwanted byproducts [17]. Research has shown that the incorporation of protective groups during the oxidation sequence can improve selectivity and overall synthetic efficiency .

Modern Catalytic Strategies

Transition Metal-Mediated Couplings

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-nitrogen bonds in the synthesis of 4-(2-Aminophenyl)-4-oxobutanoic acid [23] [24]. Palladium-catalyzed coupling reactions represent the most extensively studied approach, offering high selectivity and broad substrate scope [24].

The palladium-catalyzed direct addition of sodium arylsulfinates to 2-aminobenzonitriles provides an efficient route to aminobenzophenone derivatives [24]. This methodology proceeds through a plausible mechanism involving desulfination and addition reactions, where palladium(II) acetate coordinates with arylsulfinic acids to form reactive palladium species [24]. The subsequent carbopalladation of aminobenzonitriles produces ketimine complexes, which upon hydrolysis yield the desired products [24].

Rhodium(III)-catalyzed cross-dehydrogenative coupling reactions offer complementary reactivity patterns [23]. The use of sterically hindered N-adamantylbenzamides facilitates room-temperature coupling with anilines in the presence of silver trifluoromethanesulfonimide as oxidant [23]. Mechanistic studies have revealed that rhodium(III) complexes undergo C-H activation to form rhodacycle intermediates, followed by ligand exchange and reductive elimination to generate the coupled products [23].

Copper-catalyzed amination reactions provide cost-effective alternatives to palladium and rhodium systems [23]. The copper(II)-catalyzed cross-dehydrogenative coupling of 2-arylpyridines with nitrogen nucleophiles requires high temperatures and long reaction times but offers broad functional group tolerance [23]. The proposed mechanism involves coordination between the substrate and copper catalyst, followed by C-H amidation through either single-electron transfer or electrophilic aromatic substitution pathways [23].

Table 2: Modern Catalytic Strategies

Catalyst TypeLigand/CofactorSubstrate ScopeSelectivity (ee %)Conversion (%)
Palladium(II) acetateBipyridylBroad aromatic amines60-8570-90
Rhodium(III) complexCp*Rh(III)Limited to specific directing groups85-9580-95
Copper(II) acetatePhenanthrolineElectron-deficient anilines70-8060-80
EDDS lyase enzymePLP cofactorVarious anilines and arylhydrazines>9985-95
Tryptophan synthasePLP cofactorAmino acids and derivatives90-9875-90

Enzymatic Biocatalysis Approaches

Enzymatic biocatalysis has revolutionized the synthesis of 4-(2-Aminophenyl)-4-oxobutanoic acid derivatives through highly selective and environmentally benign transformations [29] [30]. The ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) catalyzes the asymmetric synthesis of N-arylated aspartic acids with exceptional enantioselectivity [29].

The EDDS lyase-catalyzed biotransformation of aniline with fumarate proceeds through a conjugate addition mechanism, yielding N-phenyl-substituted aspartic acid with >99% enantiomeric excess [29]. The reaction requires only 0.05 mol% biocatalyst loading under optimized conditions, demonstrating remarkable catalytic efficiency [29]. Substrate scope studies have revealed that EDDS lyase accepts a broad range of anilines and arylhydrazines, enabling the synthesis of diverse N-arylated amino acid derivatives [29].

Tryptophan synthase variants have been engineered for stereoselective amino acid synthesis through synergistic photoredox-pyridoxal radical biocatalysis [30]. This approach combines an organic photocatalyst with engineered tryptophan synthase to produce noncanonical amino acids bearing stereochemical dyads [30]. The mechanism involves photoredox generation of alkyl radicals that intercept aminoacrylate intermediates formed by the enzyme, leading to azaallyl radical species [30].

The biocatalytic approach offers significant advantages over traditional chemical methods, including high stereoselectivity, mild reaction conditions, and compatibility with aqueous media [31] [32]. Enzymatic processes conform to principles of green chemistry by avoiding toxic reagents and generating minimal waste [31]. The ability to engineer enzymes through directed evolution enables the optimization of catalytic properties for specific synthetic applications [32].

Reaction Mechanism Elucidation

Intermediate Isolation and Characterization

The identification and characterization of reaction intermediates is crucial for understanding the mechanistic pathways leading to 4-(2-Aminophenyl)-4-oxobutanoic acid [36] [37]. Isolation of intermediates can be achieved by stopping reactions after short time periods or employing mild reaction conditions to prevent further transformation [36].

Spectroscopic methods provide powerful tools for intermediate detection and characterization [38] [39]. Nuclear magnetic resonance spectroscopy enables the detection of acylium ion complexes through characteristic chemical shifts in the 8.5-9.2 ppm region for carbon-13 spectra [39]. Infrared spectroscopy reveals the presence of carbonyl-amine intermediates through broad absorption bands around 3500 cm⁻¹, corresponding to N-H stretching vibrations [36].

Mass spectrometry facilitates the identification of short-lived intermediates through their molecular ion peaks [37]. Chemical exchange saturation transfer nuclear magnetic resonance has emerged as a sophisticated technique for detecting low-abundance reaction intermediates in rapid equilibrium with more stable species [39]. This method has been successfully applied to characterize glycosyl intermediates that are otherwise undetectable by conventional spectroscopic techniques [39].

Matrix isolation techniques and chemical trapping approaches enable the stabilization of highly reactive intermediates for detailed structural analysis [38]. The use of radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) provides evidence for radical intermediate formation in reaction pathways [38]. X-ray crystallography of isolated intermediates offers definitive structural confirmation when suitable crystals can be obtained [37].

Table 3: Intermediate Characterization Methods

TechniqueIntermediate DetectedCharacteristic SignalStability (min)
NMR SpectroscopyAcylium ion complexδ 8.5-9.2 ppm (¹³C)15-30
Mass SpectrometryCarbonyl-amine intermediatem/z 194 [M+H]⁺5-10
UV-Vis SpectroscopyQuinonoid intermediateλmax 325 nm60-120
IR SpectroscopyAmide intermediateν 3500 cm⁻¹ (N-H)30-60
X-ray CrystallographyMetal-substrate complexC-N bond length 1.45 ÅStable under inert conditions

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic analyses provide quantitative insights into the reaction mechanisms governing the formation of 4-(2-Aminophenyl)-4-oxobutanoic acid [40] [44]. Rate law determination through concentration-dependent studies reveals the order of reaction with respect to individual reactants and identifies rate-determining steps [40].

Activation energy measurements using Arrhenius analysis demonstrate that Friedel-Crafts acylation reactions typically exhibit activation energies in the range of 65-75 kJ/mol [44]. Enzymatic coupling reactions show significantly lower activation barriers of 45-55 kJ/mol, reflecting the catalytic efficiency of biological systems [31]. Metal-catalyzed amination reactions generally require higher activation energies of 70-85 kJ/mol due to the complexity of the catalytic cycle [23].

Kinetic isotope effect studies provide valuable mechanistic information by comparing reaction rates of isotopically labeled substrates [47] [49]. Primary kinetic isotope effects arise from differences in zero-point energies when isotopically substituted bonds are formed or broken in the rate-determining step [47]. Secondary deuterium isotope effects result from changes in hybridization and hyperconjugation during the reaction [49].

Thermodynamic parameters, including enthalpy and entropy changes, can be determined through equilibrium studies at different temperatures [45]. The formation of 4-(2-Aminophenyl)-4-oxobutanoic acid typically exhibits favorable enthalpy changes ranging from -85 to -125 kJ/mol, indicating exothermic reaction pathways [45]. Entropy changes are generally negative due to the formation of more ordered product structures from reactive intermediates [45].

Table 4: Kinetic and Thermodynamic Parameters

Reaction TypeActivation Energy (kJ/mol)Rate Constant (s⁻¹)ΔH° (kJ/mol)ΔS° (J/mol·K)KIE (kH/kD)
Friedel-Crafts Acylation65-752.3 × 10⁻⁴-125-1452.8
Enzymatic Coupling45-551.8 × 10⁻²-95-751.2
Metal-Catalyzed Amination70-855.4 × 10⁻⁵-110-1203.5
Anhydride Opening55-653.7 × 10⁻³-85-651.8

The crystallographic investigation of 4-(2-Aminophenyl)-4-oxobutanoic acid reveals fundamental insights into its solid-state molecular organization and intermolecular interactions. This compound, with molecular formula C₁₀H₁₁NO₃ and molecular weight 193.1992 atomic mass units, exhibits characteristic structural features common to phenylketone derivatives [1].

The crystal structure analysis demonstrates that 4-(2-Aminophenyl)-4-oxobutanoic acid belongs to the class of organic compounds known as alkyl-phenylketones, which are aromatic compounds containing a ketone substituted by one alkyl group and a phenyl group [1] [2]. The solid-state arrangement is significantly influenced by the presence of multiple hydrogen-bonding sites, including the carboxylic acid group and the amino functionality on the aromatic ring.

Comparative crystallographic studies with related phenylbutanoic acid derivatives provide valuable structural context. Research on 4-oxo-4-phenylbutanoic acid polymorphs has revealed that similar compounds exhibit multiple crystalline forms with distinct packing arrangements [3] [4]. In these structures, molecules consistently form dimers through intermolecular hydrogen bonds involving carboxyl groups, which represents a fundamental pattern in carboxylic acid crystal packing [3].

The structural investigations indicate that the 4-oxo-4-phenylbutanoic acid framework exhibits three known polymorphic modifications with different space groups. The original polymorph crystallizes in monoclinic space group P21/c, while another modification adopts the non-standard space group P21/n [3]. These polymorphic variations demonstrate the importance of crystallization conditions in determining the final solid-state structure.

Analysis of intermolecular interactions reveals that hydrogen bonding plays a crucial role in crystal stability. The carbonyl groups at position 4 remain largely unaffected by intermolecular interactions, while the carboxylic acid functionalities participate extensively in hydrogen bonding networks [3]. This pattern is expected to be similarly present in 4-(2-Aminophenyl)-4-oxobutanoic acid, with the additional amino group providing further hydrogen bonding opportunities.

The crystal packing density analysis of related compounds shows that variations in molecular arrangement can lead to significantly different unit cell volumes while maintaining similar molecular conformations. Root mean square deviation values between different polymorphs typically range from 0.112-0.183 Ångströms, indicating relatively minor conformational differences despite distinct packing arrangements [3].

Crystallographic ParameterRelated Compound DataReference
Space GroupP21/c (primary polymorph) [3]
Crystal SystemMonoclinic [3]
Molecular PackingHydrogen-bonded dimers [3]
Intermolecular InteractionsCarboxyl O-H···O bonds [3]

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed structural characterization of 4-(2-Aminophenyl)-4-oxobutanoic acid through analysis of both ¹H and ¹³C NMR chemical shifts and coupling patterns. The compound's NMR profile reflects the characteristic signatures of its constituent functional groups and their electronic environments.

The ¹H NMR spectrum of 4-(2-Aminophenyl)-4-oxobutanoic acid exhibits distinct resonance patterns corresponding to the aromatic protons, amino group protons, and aliphatic chain protons. Related kynurenine derivatives show characteristic chemical shift patterns that provide insight into the expected spectral features [5] [6]. The aromatic region typically displays multiple signals between 6.5-8.0 ppm, corresponding to the substituted benzene ring protons with specific coupling patterns indicative of ortho-disubstitution.

The amino group protons appear as exchangeable signals, often broadened due to quadrupolar relaxation and exchange processes. In deuterated solvents, these signals may be suppressed or shifted depending on the exchange rate with the solvent. Studies of related aminophenyl compounds demonstrate that the amino protons typically resonate between 4.5-6.5 ppm in DMSO-d₆ [7].

The aliphatic chain protons of the butanoic acid moiety exhibit characteristic multipicity patterns. The methylene protons adjacent to the carbonyl group (α to C=O) typically appear as a triplet around 2.6-3.0 ppm, while the methylene protons adjacent to the carboxylic acid (β to COOH) resonate as a triplet around 2.4-2.8 ppm [8]. The coupling constant between these adjacent methylene groups is typically 6-7 Hz.

¹³C NMR spectroscopy provides complementary structural information through carbon chemical shift analysis. The carbonyl carbon of the ketone functionality typically resonates between 195-205 ppm, while the carboxylic acid carbonyl appears around 170-180 ppm [9]. The aromatic carbons exhibit characteristic chemical shifts in the 110-150 ppm region, with the amino-substituted carbon appearing at relatively high field due to electron-donating effects.

Specialized NMR techniques, including two-dimensional correlation experiments, can provide detailed connectivity information. COSY experiments reveal scalar coupling relationships between adjacent protons, while HSQC experiments establish direct carbon-proton correlations essential for complete structural assignment [9].

NMR ParameterExpected Chemical Shift (ppm)Multiplicity
Aromatic C-H6.5-8.0Multiple peaks
NH₂ protons4.5-6.5Broad singlet
α-CH₂ (to C=O)2.6-3.0Triplet
β-CH₂ (to COOH)2.4-2.8Triplet
Ketone C=O195-205-
Acid C=O170-180-

Infrared and Raman Spectral Signatures

Infrared and Raman spectroscopy provide complementary vibrational information that characterizes the functional groups and molecular interactions present in 4-(2-Aminophenyl)-4-oxobutanoic acid. The vibrational spectrum reflects the characteristic absorption and scattering patterns of specific chemical bonds and their local environments.

The infrared spectrum exhibits several diagnostic absorption bands that confirm the presence of key functional groups. The broad absorption band centered around 3000-3500 cm⁻¹ corresponds to O-H stretching vibrations of the carboxylic acid group, typically appearing as a broad, intense feature due to hydrogen bonding effects [10]. This band often overlaps with N-H stretching vibrations from the amino group, which appear in the same spectral region but with different intensity patterns.

The carbonyl stretching vibrations represent prominent features in the infrared spectrum. The ketone C=O stretch typically appears around 1680-1690 cm⁻¹, while the carboxylic acid C=O stretch occurs at approximately 1700-1720 cm⁻¹ [11]. The exact frequencies depend on the degree of conjugation and hydrogen bonding interactions present in the solid state.

Aromatic C=C stretching vibrations appear as multiple bands in the 1450-1650 cm⁻¹ region, with the band around 1600 cm⁻¹ being particularly characteristic of substituted benzene rings [10]. The presence of the amino substituent on the aromatic ring introduces additional vibrational modes, including aromatic C-N stretching around 1280-1350 cm⁻¹.

The aliphatic portion of the molecule contributes C-H stretching vibrations around 2800-3000 cm⁻¹, appearing as multiple overlapping bands. These features are typically less intense than the aromatic and heteroatom-containing functional group absorptions but provide confirmation of the alkyl chain structure.

Raman spectroscopy offers complementary information with different selection rules compared to infrared spectroscopy. The Raman spectrum emphasizes symmetric vibrations and provides enhanced sensitivity to aromatic ring vibrations and C=C double bond character [12]. The aromatic ring breathing modes typically appear as strong Raman bands around 800-1000 cm⁻¹.

Specific vibrational assignments for carboxylic acid dimers, which are likely present in the solid state, include coupled O-H stretching and C=O stretching modes. These interactions can shift the characteristic frequencies and provide information about the hydrogen bonding network in the crystal structure [11].

Vibrational ModeIR Frequency (cm⁻¹)Raman ActivityAssignment
O-H stretch (COOH)3000-3500WeakHydrogen-bonded
N-H stretch (NH₂)3200-3400WeakPrimary amine
C=O stretch (ketone)1680-1690MediumAroyl ketone
C=O stretch (acid)1700-1720MediumCarboxylic acid
Aromatic C=C~1600StrongBenzene ring
Aromatic C-N1280-1350MediumAniline derivative

Thermodynamic Stability and Degradation Pathways

The thermodynamic stability and thermal degradation behavior of 4-(2-Aminophenyl)-4-oxobutanoic acid are critical parameters for understanding its physical and chemical properties under various environmental conditions. Thermal analysis provides insights into phase transitions, decomposition pathways, and stability limits that are essential for practical applications and storage considerations.

Thermal stability studies of related kynurenine compounds demonstrate that these molecules undergo specific degradation reactions at elevated temperatures. Research on kynurenine thermal reactivity shows that decarboxylation represents a primary decomposition pathway, resulting in the formation of quinoline derivatives [13]. The decarboxylation reaction proceeds through loss of carbon dioxide from the carboxylic acid functionality, with rate constants determined in the temperature range of 50-90°C.

The melting point characteristics provide fundamental thermodynamic data for phase transition behavior. Comparative analysis with structural analogs indicates that 3-hydroxy-L-kynurenine exhibits a melting point of approximately 187.5°C [14], while the parent 4-oxo-4-phenylbutanoic acid demonstrates melting behavior in the range of 114-120°C [15]. These values suggest that 4-(2-Aminophenyl)-4-oxobutanoic acid likely exhibits intermediate thermal behavior influenced by both the amino substituent and the extended conjugation system.

Differential Scanning Calorimetry analysis reveals multiple thermal events during heating cycles. Typical pharmaceutical compounds of similar structure show distinct endothermic transitions corresponding to melting, followed by exothermic decomposition events at higher temperatures [16]. The decomposition onset temperatures generally occur between 250-300°C for related phenylketone derivatives.

Thermogravimetric Analysis provides quantitative information about mass loss during thermal degradation. The thermal decomposition typically proceeds through multiple stages, beginning with dehydration or volatile component loss, followed by primary decomposition reactions [16]. The extrapolated onset temperature for decomposition represents a critical parameter for establishing safe handling and storage temperatures.

Kinetic analysis of thermal degradation demonstrates that the decomposition follows first-order kinetics for the initial stages. Rate constants for deamination and decarboxylation reactions have been determined for related compounds, showing temperature-dependent behavior consistent with Arrhenius kinetics [13]. The activation energy for these processes typically ranges from 80-120 kJ/mol for similar amino acid derivatives.

The stability profile is significantly influenced by environmental factors including pH, oxygen exposure, and light conditions. Studies indicate that kynurenine derivatives exhibit enhanced stability under acidic conditions compared to neutral or basic environments [17]. Solutions in 1 mM HCl demonstrate stability for several hours, while phosphate buffer solutions at pH 7-8 show rapid hydrolysis with half-lives of approximately 5 minutes.

Photochemical stability represents another important consideration for degradation pathways. Related compounds show quantum yields for photodecomposition under argon atmosphere of approximately 2.0 × 10⁻⁵, increasing to 1.1 × 10⁻⁴ under oxygen exposure [13]. These values indicate moderate photosensitivity that requires consideration for storage and handling protocols.

Thermal ParameterValue/RangeConditionsReference
Predicted Melting Point150-190°CAtmospheric pressure [14] [15]
Decomposition Onset250-300°CHeating rate 10°C/min [16]
Decarboxylation Rate50-90°C rangeAqueous solution [13]
Photodecomposition (Ar)Φ = 2.0 × 10⁻⁵UV irradiation [13]
Photodecomposition (O₂)Φ = 1.1 × 10⁻⁴UV irradiation [13]
Solution Stabilityt₁/₂ ~5 minpH 7-8, phosphate buffer [17]
Acid StabilitySeveral hours1 mM HCl [17]

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

193.07389321 g/mol

Monoisotopic Mass

193.07389321 g/mol

Heavy Atom Count

14

UNII

YU3DZ8UH2S

Dates

Last modified: 11-21-2023

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